molecular formula C13H12F3NO4 B2716599 Benzyl Azetidine-3-carboxylate Trifluoroacetate CAS No. 2006278-23-3

Benzyl Azetidine-3-carboxylate Trifluoroacetate

Cat. No.: B2716599
CAS No.: 2006278-23-3
M. Wt: 303.237
InChI Key: BSWQAZSEPWBRNR-UHFFFAOYSA-N
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Description

Benzyl Azetidine-3-carboxylate Trifluoroacetate is a chemical compound with the CAS Number: 2006278-23-3 . It has a molecular weight of 305.25 . It is a solid substance that is stored in a refrigerator . The compound is used in various fields of research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is benzyl azetidine-3-carboxylate 2,2,2-trifluoroacetate . The InChI code is 1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 305.25 .

Scientific Research Applications

Efficient Synthesis of β-Amino-acid Scaffolds

A study by Jenkinson, Harris, and Fleet (2004) showcases the synthesis of oxetane cis- and trans-β-amino-acid scaffolds from d-xylose, involving highly regioselective reactions of a benzylidene-protected oxetane. This process efficiently accesses 3-hydroxyoxetane carboxylates, leading to scaffolds for methyl and hydroxymethyl analogues of the antibiotic oxetin, highlighting the utility of similar compounds in antibiotic development (S. F. Jenkinson et al., 2004).

Multicomponent Coupling for β-Amino Alcohol Derivatives

Roy, Baviskar, and Biju (2015) reported a transition-metal-free, three-component coupling process involving N-substituted aziridines, arynes, and water, promoted by trifluoroacetic acid. This method yields medicinally significant N-aryl β-amino alcohol derivatives and demonstrates the use of azetidines to afford N-aryl γ-amino alcohol derivatives, indicating a broad application in medicinal chemistry (T. Roy et al., 2015).

Discovery of Potent S1P Receptor Modulator

The discovery of BAF312 (Siponimod), a potent and selective S1P receptor modulator, by Pan et al. (2013) is a notable application. This discovery involved de novo design and extensive structure-activity relationship studies, leading to a compound that has completed phase 2 clinical trials for relapsing-remitting multiple sclerosis (Shifeng Pan et al., 2013).

Development of Azetidine-containing Peptides

A study by Korn, Rudolph‐Böhner, and Moroder (1994) optimized conditions for the synthesis of aziridine-containing peptides, which are promising active-site inactivators of cysteine-proteinases. This research illustrates the potential of azetidine derivatives in peptide synthesis and proteinase inhibition (A. Korn et al., 1994).

Novel Trihydroxy Benzamido Azetidin-2-one Derivatives

Ilango and Arunkumar (2011) synthesized and characterized novel trihydroxy benzamido azetidin-2-one derivatives, screening them for antimicrobial and antitubercular activities. Their work contributes to the discovery of new antimicrobial agents, emphasizing the therapeutic potential of azetidine derivatives (K. Ilango & S. Arunkumar, 2011).

Properties

IUPAC Name

benzyl azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.C2HF3O2/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;3-2(4,5)1(6)7/h1-5,10,12H,6-8H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIBTNZPCQFHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2006278-23-3
Record name 3-Azetidinecarboxylic acid, phenylmethyl ester, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2006278-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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